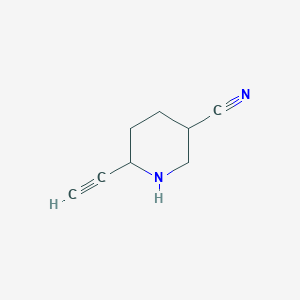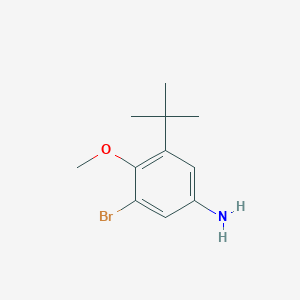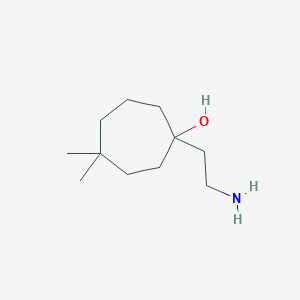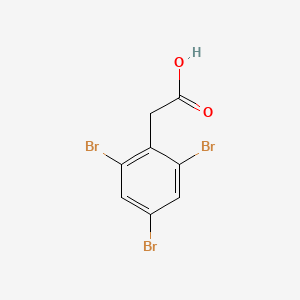
H-Arg-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Met-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the efficient and reproducible synthesis of peptides by automating the addition of reagents and the removal of protecting groups. The use of green binary solvent mixtures has been explored to mitigate common side-reactions and improve the overall yield and purity of the peptide .
化学反応の分析
Types of Reactions: H-Arg-Met-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The disulfide bonds formed between cysteine residues can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
H-Arg-Met-OH has several applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: It is employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: this compound is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is used in the development of peptide-based drugs and as a component in cosmetic formulations.
作用機序
The mechanism of action of H-Arg-Met-OH involves its interaction with various molecular targets and pathways:
Molecular Targets: Arginine residues can interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO), a signaling molecule involved in vasodilation and immune response.
Pathways Involved: The methionine residue can be involved in methylation reactions, influencing gene expression and protein function.
類似化合物との比較
H-Met-Arg-OH: Another dipeptide with similar properties but different sequence.
H-Arg-Gly-OH: A dipeptide with arginine and glycine, used in similar research applications.
H-Arg-Ala-OH: A dipeptide with arginine and alanine, also used in peptide synthesis studies.
Uniqueness of H-Arg-Met-OH: this compound is unique due to the presence of both arginine and methionine residues, which confer distinct biochemical properties. The arginine residue contributes to the compound’s ability to interact with NOS enzymes and produce nitric oxide, while the methionine residue provides antioxidant properties and participates in methylation reactions. This combination of properties makes this compound a valuable compound for various research and industrial applications .
特性
分子式 |
C11H23N5O3S |
|---|---|
分子量 |
305.40 g/mol |
IUPAC名 |
2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15) |
InChIキー |
ROWCTNFEMKOIFQ-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)
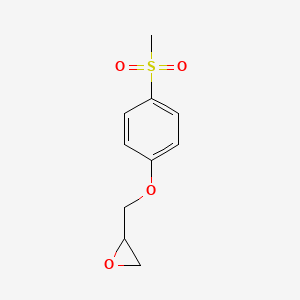
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)
